Cas no 1897469-17-8 (tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate)

Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate is a specialized carbamate derivative featuring a cyclopropanol-substituted phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which combine a tert-butyloxycarbonyl (Boc) protecting group with a hydroxylated cyclopropane ring. The Boc group enhances stability and facilitates selective deprotection, while the hydroxycyclopropyl moiety offers potential for further functionalization. Its well-defined reactivity makes it valuable for constructing complex molecular frameworks, particularly in medicinal chemistry applications. The compound’s purity and consistent performance under controlled conditions ensure reliability in synthetic workflows.
tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate structure
1897469-17-8 structure
Product name:tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate
CAS No:1897469-17-8
MF:C14H19NO3
MW:249.305564165115
CID:6045666
PubChem ID:117376067

tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate
    • 1897469-17-8
    • EN300-1876328
    • tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
    • Inchi: 1S/C14H19NO3/c1-13(2,3)18-12(16)15-11-6-4-10(5-7-11)14(17)8-9-14/h4-7,17H,8-9H2,1-3H3,(H,15,16)
    • InChI Key: LYSBUUKGQGAAQK-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC(=CC=2)NC(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 249.13649347g/mol
  • Monoisotopic Mass: 249.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1876328-2.5g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
2.5g
$1230.0 2023-09-18
Enamine
EN300-1876328-10.0g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
10g
$4236.0 2023-06-03
Enamine
EN300-1876328-0.25g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
0.25g
$579.0 2023-09-18
Enamine
EN300-1876328-1.0g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
1g
$986.0 2023-06-03
Enamine
EN300-1876328-0.1g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
0.1g
$553.0 2023-09-18
Enamine
EN300-1876328-0.5g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
0.5g
$603.0 2023-09-18
Enamine
EN300-1876328-5g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
5g
$1821.0 2023-09-18
Enamine
EN300-1876328-1g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
1g
$628.0 2023-09-18
Enamine
EN300-1876328-0.05g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
0.05g
$528.0 2023-09-18
Enamine
EN300-1876328-5.0g
tert-butyl N-[4-(1-hydroxycyclopropyl)phenyl]carbamate
1897469-17-8
5g
$2858.0 2023-06-03

tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate Related Literature

Additional information on tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate

Introduction to Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate (CAS No. 1897469-17-8)

Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate, a compound with the chemical identifier CAS No. 1897469-17-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly the presence of a tert-butyl group and a 1-hydroxycyclopropyl moiety, makes it an intriguing subject for further investigation.

The synthesis and characterization of Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate have been subjects of extensive research due to its potential pharmacological properties. Carbamates are widely recognized for their role as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyl group, in particular, is often incorporated into molecules to enhance metabolic stability and improve pharmacokinetic profiles. In contrast, the 1-hydroxycyclopropyl group introduces a cyclic structure that can influence the compound's interactions with biological targets.

Recent studies have highlighted the importance of structural diversity in drug discovery, emphasizing that subtle modifications in molecular architecture can significantly alter biological activity. Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate exemplifies this principle, as its unique combination of functional groups may confer distinct properties compared to other carbamates. This has prompted researchers to explore its potential as a lead compound in the development of novel therapeutic agents.

The pharmacological profile of Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate has been investigated in various preclinical models. Initial studies suggest that this compound exhibits promising bioactivity in certain pharmacological assays. For instance, its interaction with specific enzymes and receptors has been examined, revealing potential mechanisms of action that could be relevant in treating various diseases. The hydroxycyclopropyl moiety, in particular, has been noted for its ability to modulate enzyme activity, which is a critical factor in drug design.

In addition to its pharmacological potential, Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate has also been studied for its chemical properties. The presence of both polar and non-polar regions in its structure suggests that it may exhibit favorable solubility characteristics, which are essential for drug formulation and delivery. Furthermore, the tert-butyl group contributes to steric hindrance, which can influence how the molecule interacts with biological targets. These properties make it a valuable candidate for further optimization in drug development pipelines.

The synthesis of Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been utilized to construct the complex framework of this compound efficiently.

Efforts are ongoing to explore the therapeutic potential of Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate through clinical trials and preclinical studies. Researchers are particularly interested in its potential applications in treating conditions where enzyme inhibition or receptor modulation is relevant. The unique structural features of this compound position it as a promising candidate for further development into a novel therapeutic agent.

The future direction of research on Tert-butyl N-4-(1-hydroxycyclopropyl)phenylcarbamate includes optimizing its synthetic route for scalability and exploring new derivatives that may enhance its bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.